molecular formula C13H8N2O B3354762 Pyrrolo[1,2-a]quinoline-3-carbonitrile, 1,2-dihydro-2-oxo- CAS No. 61059-08-3

Pyrrolo[1,2-a]quinoline-3-carbonitrile, 1,2-dihydro-2-oxo-

Cat. No. B3354762
CAS RN: 61059-08-3
M. Wt: 208.21 g/mol
InChI Key: DTUQIULLHMZCHI-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]quinoline derivatives are fused nitrogen-containing heterocycles that have gained attention due to their diverse biological activities and useful functional properties . They are essentially indolizine analogs and are embedded in the structures of multiple compounds exhibiting antileukemic, antibacterial and antifungal, larvicidal, and anticancer activities .


Synthesis Analysis

The synthesis of Pyrrolo[1,2-a]quinoline derivatives has been a subject of much synthetic effort. The core of Pyrrolo[1,2-a]quinoline is accessible through a TFA-mediated reaction of N-phenylglycine esters with atropaldehyde acetals in a biodegradable solvent diethyl carbonate (DEC) . This reaction displays a unique reactivity pattern as dual C2/C3 synthons in two consecutive ring closures .


Molecular Structure Analysis

The molecular structure of Pyrrolo[1,2-a]quinoline derivatives is complex and involves a fused nitrogen-containing heterocycle. The core structure is accessible through specific reactions, indicating a unique reactivity pattern .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Pyrrolo[1,2-a]quinoline derivatives are complex and involve multiple steps. The core structure is formed through a TFA-mediated reaction of N-phenylglycine esters with atropaldehyde acetals .

Future Directions

The future directions for the study and application of Pyrrolo[1,2-a]quinoline derivatives could include further exploration of their synthesis methods, investigation of their biological activities, and development of their functional properties .

properties

IUPAC Name

2-oxo-1H-pyrrolo[1,2-a]quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O/c14-7-10-12-6-5-9-3-1-2-4-11(9)15(12)8-13(10)16/h1-6H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUQIULLHMZCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C2N1C3=CC=CC=C3C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90485483
Record name Pyrrolo[1,2-a]quinoline-3-carbonitrile, 1,2-dihydro-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90485483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolo[1,2-a]quinoline-3-carbonitrile, 1,2-dihydro-2-oxo-

CAS RN

61059-08-3
Record name Pyrrolo[1,2-a]quinoline-3-carbonitrile, 1,2-dihydro-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90485483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolo[1,2-a]quinoline-3-carbonitrile, 1,2-dihydro-2-oxo-
Reactant of Route 2
Pyrrolo[1,2-a]quinoline-3-carbonitrile, 1,2-dihydro-2-oxo-
Reactant of Route 3
Pyrrolo[1,2-a]quinoline-3-carbonitrile, 1,2-dihydro-2-oxo-
Reactant of Route 4
Pyrrolo[1,2-a]quinoline-3-carbonitrile, 1,2-dihydro-2-oxo-
Reactant of Route 5
Pyrrolo[1,2-a]quinoline-3-carbonitrile, 1,2-dihydro-2-oxo-
Reactant of Route 6
Pyrrolo[1,2-a]quinoline-3-carbonitrile, 1,2-dihydro-2-oxo-

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